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molecular formula C13H16N2O2 B1650797 6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one CAS No. 1204346-46-2

6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one

Cat. No. B1650797
M. Wt: 232.28
InChI Key: MOARGXZIARPHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110570B2

Procedure details

A mixture of 26 mg (0.083 mmol) of N-[4,8-dimethoxyquinoline-2-yl)carbonyl]-4-piperidone (prepared as described in Example 44), 12.5 mg (0.083 mmol) of 2-hydroxy-5-methylbenzamide, and 0.020 mL of morpholine in 2 mL of methanol is refluxed for 20 hr. The reaction mixture is diluted with ethyl acetate, and washed with water, brine, and dried over Na2SO4. After solvent removal by rotoevaporation, the crude product is purified by preparative TLC to give 20 mg (0.045 mmol, 54% yield) of 1′-[4,8-dimethoxyquinoline-2-yl)carbonyl]-6-methylspiro-[2H-1,3-benzoxazin-2,4′-piperidin]-4-(3H)-one (Compound 137): 1H NMR (DMSO-d6): δ 2.28 (s, 3H), 3.95 (s, 3H), 4.06 (s, 3H), 6.98 (d, 1H), 7.19 (s, 1H), 7.23 (d of d, 1H), 7.33 (d of d, 1H), 7.52 (d of d, 1H), 7.56 (d, 1H), 7.68 (d of d, 1H), and 8.77 ppm (s, 1H). MS m/z: 448.1 (M+H)+, 470.0 (M+Na)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 mg
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.O[C:9]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][C:10]=1[C:11]([NH2:13])=[O:12].N1CCOCC1>CO.C(OCC)(=O)C>[CH3:18][C:15]1[CH:16]=[CH:17][C:9]2[O:7][C:4]3([CH2:5][CH2:6][NH:1][CH2:2][CH2:3]3)[NH:13][C:11](=[O:12])[C:10]=2[CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
12.5 mg
Type
reactant
Smiles
OC1=C(C(=O)N)C=C(C=C1)C
Name
Quantity
0.02 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 20 hr
Duration
20 h
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After solvent removal by rotoevaporation
CUSTOM
Type
CUSTOM
Details
the crude product is purified by preparative TLC

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(C(NC3(CCNCC3)O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.045 mmol
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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